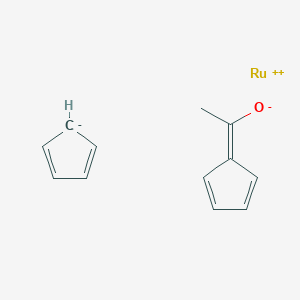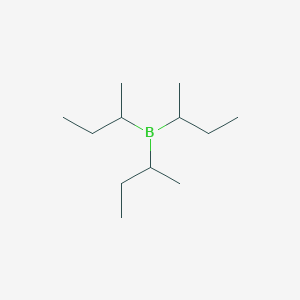
Tri-sec-butylborane
Overview
Description
Tri-sec-butylborane, with the chemical formula C12H27B, is a colorless liquid known for its applications in organic synthesis It is characterized by its boron and alkyl functional groupsThis compound is highly reactive and should be handled with caution due to its pyrophoric nature .
Mechanism of Action
Target of Action
Tri-sec-butylborane is a versatile reagent used in organic synthesis. Its primary targets are unsaturated aldehydes, alcohols, pyrroles, thiophenes, and alkynes .
Mode of Action
This compound interacts with its targets through various mechanisms. It acts as a catalyst for allylic alkylations, facilitating the synthesis of unsaturated aldehydes and alcohols . It also enables the cis-addition of carbon-hydrogen bonds of pyrroles and thiophenes to alkynes . Furthermore, it induces the radical reduction of alkenyl and alkynyliodanes .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It initiates polymerization for the synthesis of polymethylenes and ethylene-propylene . It also plays a role in the asymmetric synthesis of vinylglycidols and the asymmetric addition of alcohols to vinyl epoxides .
Result of Action
The action of this compound results in the formation of various organic compounds. These include unsaturated aldehydes, alcohols, polymethylenes, and ethylene-propylene . The exact molecular and cellular effects would depend on the specific reactions and the compounds involved.
Biochemical Analysis
Biochemical Properties
Tri-sec-butylborane plays a significant role in biochemical reactions. It acts as a catalyst for various reactions, including allylic alkylations for the synthesis of unsaturated aldehydes and alcohols, cis-addition of carbon-hydrogen bonds of pyrroles and thiophenes to alkynes, and borane-induced radical reduction of alkenyl and alkynyliodanes . The nature of these interactions involves the compound’s reactivity with oxygen and ROS .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its reactivity with oxygen and ROS . It’s used as a catalyst in various reactions, indicating that it may interact with biomolecules, potentially inhibiting or activating enzymes
Temporal Effects in Laboratory Settings
Its use in the synthesis of polymers suggests that it may have long-term stability .
Metabolic Pathways
Given its reactivity with oxygen and ROS, it may interact with enzymes or cofactors involved in oxidative stress pathways
Transport and Distribution
Its reactivity with oxygen and ROS suggests that it may interact with transporters or binding proteins involved in oxidative stress pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-sec-butylborane can be synthesized through the reaction of borane with sec-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:
BH3+3sec-C4H9Li→(sec-C4H9)3B+3LiH
Industrial Production Methods: In industrial settings, this compound is often produced in solution form, such as in tetrahydrofuran (THF), to stabilize the compound and facilitate its handling. The production involves similar synthetic routes but on a larger scale, with stringent controls to ensure safety and purity .
Types of Reactions:
Reduction: this compound is a potent reducing agent. It can reduce various functional groups, including carbonyl compounds, to their corresponding alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Oxidation: Although less common, this compound can undergo oxidation to form boronic acids or borates.
Common Reagents and Conditions:
Reduction: Common reagents include carbonyl compounds, and the reaction is typically carried out in an inert solvent like THF at low temperatures.
Substitution: Reagents such as halides or other electrophiles can be used, often in the presence of a base to facilitate the reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used under controlled conditions to prevent over-oxidation.
Major Products:
Reduction: Alcohols
Substitution: Various substituted boranes
Oxidation: Boronic acids or borates
Scientific Research Applications
Tri-sec-butylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a catalyst in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Comparison with Similar Compounds
Tri-n-butylborane: Similar in structure but with n-butyl groups instead of sec-butyl groups.
Triethylborane: Contains ethyl groups instead of butyl groups.
Triisopropylborane: Contains isopropyl groups instead of butyl groups.
Comparison:
Reactivity: Tri-sec-butylborane is more reactive than tri-n-butylborane due to the steric hindrance provided by the sec-butyl groups, which makes it more selective in certain reactions.
Stability: this compound is less stable than triethylborane and triisopropylborane, requiring careful handling and storage.
Applications: While all these compounds are used as reducing agents, this compound is particularly favored in reactions requiring high selectivity and reactivity
Properties
IUPAC Name |
tri(butan-2-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAWYWJNZDARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(C(C)CC)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883646 | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1113-78-6 | |
| Record name | Tris(1-methylpropyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-sec-butylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tri-sec-butylborane in epoxide ring-opening reactions?
A1: this compound acts as an organyl group transfer agent in epoxide ring-opening reactions via an electrochemical method. [] This approach offers an alternative to traditional Grignard reagents and allows for the synthesis of secondary and tertiary alcohols. The regioselectivity of the ring opening is influenced by factors such as the choice of cathode material and the presence of Lewis acids like Boron trifluoride etherate. []
Q2: How does this compound contribute to the synthesis of α-D-Ribofuranosides?
A2: While not directly involved in the final synthesis, this compound plays a crucial role in preparing a key intermediate. It replaces Triphenylborane in a specific reaction step, highlighting its versatility in synthetic procedures. [] The resulting 3-Methylpentynyl Ether intermediate is characterized by specific spectroscopic data, including ¹H NMR and mass spectrometry. []
Q3: Can this compound facilitate the formation of Tin-Tin bonds?
A3: Yes, this compound, specifically the BsBu3 generated during hydride delivery from reagents like Lithium tri-sec-butylborohydride, catalyzes the dehydrocoupling of Tin(II) hydrides. [] This process leads to the formation of distannynes with the release of Hydrogen gas. Density functional theory (DFT) calculations support this catalytic role, demonstrating that BsBu3 coordination to the Tin-Hydride bond creates an electrophilic Tin center, facilitating nucleophilic attack and subsequent Sn-Sn bond formation. []
Q4: What influence does this compound have on the polymerization of Dienyltriphenylarsonium Ylides?
A4: this compound, along with other Trialkylboranes, acts as an initiator in the polymerization of Dienyltriphenylarsonium Ylides, leading to the formation of C5-polymers. [] The steric hindrance of this compound, compared to less bulky initiators, favors the formation of C5 repeating units, leading to polymers with a higher percentage of these units. [] The polymerization mechanism, studied through ¹¹B NMR and DFT calculations, confirms the role of this compound in this process. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


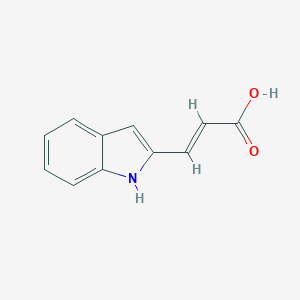
![2-[carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid](/img/structure/B73862.png)
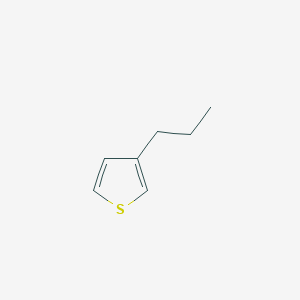
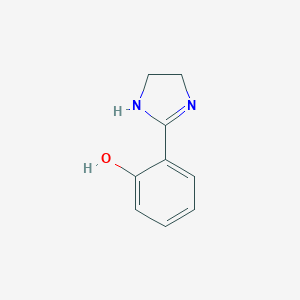
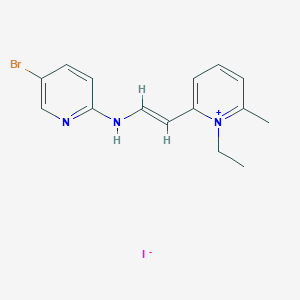
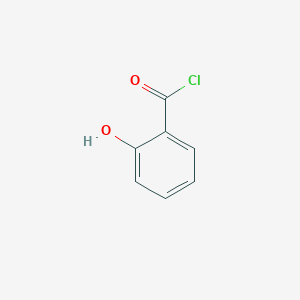
![3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B73875.png)
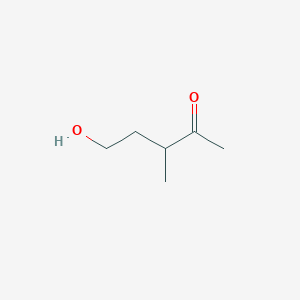
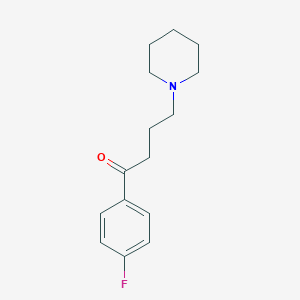
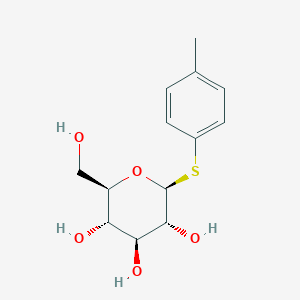

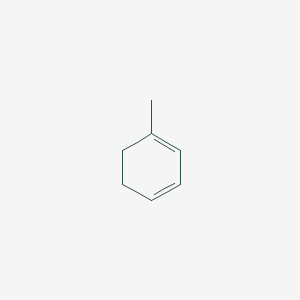
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
